molecular formula C27H28N2O2 B3862634 N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methyl-2-quinolinamine

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methyl-2-quinolinamine

Cat. No. B3862634
M. Wt: 412.5 g/mol
InChI Key: XBUQSZJMWVODQZ-UHFFFAOYSA-N
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Description

The compound “N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methyl-2-quinolinamine” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products, including tannins, alkaloids, and pigments .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by various substitutions to add the diphenylpropyl, dimethoxy, and methyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline group is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring. The diphenylpropyl group would add two phenyl rings (benzene rings) attached to a three-carbon chain. The dimethoxy group would involve two methoxy (OCH3) groups attached to the quinoline ring, and the methyl group would be a single carbon with three hydrogens attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific location of the functional groups and the conditions under which reactions are carried out. The quinoline ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The methoxy groups could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including the placement of the functional groups. Properties such as solubility, melting point, boiling point, and stability could be predicted based on the properties of similar known compounds .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a biologically active molecule, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methyl-2-quinolinamine” would require appropriate safety precautions. This would likely include wearing personal protective equipment and working in a well-ventilated area. The specific hazards of this compound would depend on its reactivity and biological activity .

properties

IUPAC Name

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19-18-25(29-27-24(31-3)15-14-23(30-2)26(19)27)28-17-16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,18,22H,16-17H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUQSZJMWVODQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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